4-Methylbenz[a]anthracene

Carcinogenicity Monomethylbenz[a]anthracenes In vivo model

4-Methylbenz[a]anthracene is the highly carcinogenic positional isomer essential for SAR studies. Unlike inactive 7- or 8-methyl analogs, 4-MBA reliably induces tumors and exhibits unique regioselective metabolism avoiding the K-region. Substituting isomers introduces uncontrolled variables, compromising reproducibility. For validated positive controls in tumorigenesis, AhR activation, or PAH metabolism studies, choose 4-MBA. Request pricing for research quantities.

Molecular Formula C19H14
Molecular Weight 242.3 g/mol
CAS No. 316-49-4
Cat. No. B134977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenz[a]anthracene
CAS316-49-4
Synonyms4-Monomethylbenz[a]anthracene; 
Molecular FormulaC19H14
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1
InChIInChI=1S/C19H14/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-12H,1H3
InChIKeyVXYNNEYZRYFXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenz[a]anthracene (CAS 316-49-4): A Carcinogenic PAH for Biological Research


4-Methylbenz[a]anthracene (4-MBA, CAS 316-49-4) is a monomethylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 and a molecular weight of 242.31 g/mol [1]. It is a derivative of benz[a]anthracene, characterized by a methyl group at the 4-position, which significantly influences its biological activity and reactivity [2]. This compound is primarily utilized in scientific research as a model compound to study the mechanisms of carcinogenesis, the effects of PAHs on human health, and structure-activity relationships within this important class of environmental pollutants .

Why 4-Methylbenz[a]anthracene is Not Interchangeable with Other Methylbenz[a]anthracenes


In research and procurement, it is critical to understand that 4-Methylbenz[a]anthracene cannot be substituted for other monomethyl or unsubstituted benz[a]anthracene analogs. The specific position of the methyl substituent dictates a unique biological profile, as demonstrated by comparative carcinogenicity studies which classify 4-MBA as a 'highly carcinogenic' derivative, while other positional isomers are 'weakly active' or 'inactive' [1]. This positional specificity also affects metabolic activation pathways, leading to distinct regio- and stereo-selective outcomes that are not shared by the parent compound or other isomers [2]. Therefore, substituting a different isomer or the parent compound would introduce a significant and unaccounted-for variable, compromising the validity and reproducibility of experimental results.

Quantifiable Differentiation Guide for 4-Methylbenz[a]anthracene vs. Analogs


Carcinogenic Potency Classification in Fischer 344 Rats

4-Methylbenz[a]anthracene is classified as a 'highly carcinogenic' compound, placing it in a distinct potency category from other monomethyl benz[a]anthracene isomers. A comparative study testing all 12 monomethyl derivatives via subcutaneous injection in rats showed a clear structure-activity relationship where the 4-, 5-, 9-, and 10- methyl isomers were highly carcinogenic, while isomers with methyl groups at other positions were weakly active or inactive [1].

Carcinogenicity Monomethylbenz[a]anthracenes In vivo model

Aryl Hydrocarbon Receptor (AhR) Activation Potency

Methylated PAHs, including 4-Methylbenz[a]anthracene, exhibit enhanced potency as agonists for the Aryl Hydrocarbon Receptor (AhR) compared to their unsubstituted parent compounds. In a study using the AhR CALUX assay, all tested methylated PAHs showed a lower EC50 (higher potency) for AhR activation than their respective unsubstituted PAHs [1]. This class-level inference indicates that the addition of a methyl group, such as at the 4-position of benz[a]anthracene, enhances AhR-mediated activity.

AhR Agonist CALUX Assay Receptor Activation

Regioselective Metabolism Compared to Benz[a]anthracene

The metabolism of 4-Methylbenz[a]anthracene (4-MBA) by the fungus Cunninghamella elegans is highly regio- and stereo-selective, differing significantly from the metabolism of benz[a]anthracene (BA) by rat liver microsomes. 4-MBA is primarily metabolized at the methyl group, followed by epoxidation at the 8,9- and 10,11-positions to form trans-dihydrodiols [1]. Notably, no metabolism occurs at the methyl-substituted double bond (3,4-positions) or at the K-region (5,6-positions). Furthermore, the major enantiomers formed from 4-MBA possess S,S absolute stereochemistry, which is opposite to the predominantly 8R,9R- and 10R,11R-dihydrodiols formed from BA [1].

Metabolism Regioselectivity Cunninghamella elegans

Key Research Applications for 4-Methylbenz[a]anthracene Based on Evidence


Standard Carcinogen for In Vivo Tumorigenesis Studies

4-Methylbenz[a]anthracene is an ideal positive control or model carcinogen for in vivo studies requiring a robust and well-characterized tumorigenic response. Its classification as a 'highly carcinogenic' monomethyl benz[a]anthracene derivative ensures a reliable induction of neoplasms, such as fibrosarcomas, in rodent models [1].

Investigating Structure-Activity Relationships (SAR) in PAH Carcinogenesis

This compound is essential for SAR studies focused on the impact of methyl substitution on PAH carcinogenicity. Its high potency allows for a direct and quantitative comparison with weakly active or inactive isomers (e.g., 7-, 8-, or 3'-methylbenz[a]anthracene), enabling researchers to dissect the molecular determinants of carcinogenic potential [1].

Model Substrate for Studying Regioselective PAH Metabolism

4-MBA serves as a valuable substrate for investigating how a single methyl group can reroute metabolic pathways. Its unique, regioselective oxidation pattern—which avoids the methylated bond and the K-region—provides a clear model system for studying the role of steric and electronic effects in enzymatic oxidation of PAHs [2].

Research Tool for AhR-Mediated Toxicity Pathways

Given the class-level evidence that methylated PAHs are more potent AhR agonists than their parent compounds, 4-MBA is a relevant tool for studying AhR activation, its downstream effects on gene expression (e.g., CYP1A1, CYP1B1), and its role in developmental or other toxicities where this pathway is implicated [3].

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